2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid; oxalic acid is a chemical compound characterized by its unique bicyclic structure, which incorporates both nitrogen and oxygen heteroatoms. The compound is a derivative of azabicyclo compounds, featuring a bicyclic framework that contributes to its biological activity and potential pharmaceutical applications. The molecular formula of this compound is C20H32N2O10, and it has a molecular weight of approximately 460 Da. Its structure includes an acetic acid moiety linked to a bicyclic system, which enhances its interaction with biological targets .
The synthesis of 2-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid; oxalic acid typically involves reactions that modify the bicyclic framework or introduce functional groups. Notably, the compound can be synthesized through the reaction of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives with acetic acid or its derivatives, often yielding various salts or esters depending on the reaction conditions. The reactions may include hydrolysis, condensation, and acylation processes that contribute to the formation of the desired compound .
The biological activity of 2-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid; oxalic acid has been studied primarily in the context of its potential as a pharmaceutical agent. Compounds with similar azabicyclic structures are known for their role as selective antagonists at serotonin receptors (5-HT3), which are implicated in anti-emetic effects—helping to prevent nausea and vomiting without the adverse effects seen in other treatments . This suggests that the compound may have therapeutic potential in treating conditions such as chemotherapy-induced nausea.
Several synthesis methods have been reported for producing 2-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid; oxalic acid:
The primary applications of 2-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid; oxalic acid lie within medicinal chemistry and pharmacology:
Interaction studies involving 2-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid; oxalic acid focus on its binding affinity and selectivity towards serotonin receptors and other neurotransmitter systems. These studies are crucial for understanding the pharmacodynamics of the compound and its efficacy in therapeutic applications.
Several compounds share structural similarities with 2-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid; oxalic acid, including:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 5-Hydroxytryptamine | Indole derivative | Natural neurotransmitter involved in mood regulation |
| Ondansetron | Benzamide derivative | Selective antagonist for 5-HT3 receptors, used as an anti-emetic |
| Granisetron | Indole derivative | Similar anti-emetic properties, used in chemotherapy-induced nausea |
These compounds highlight the uniqueness of 2-(3-oza-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid; oxalic acid due to its distinct bicyclic structure and potential for targeted receptor interaction, which may offer advantages over existing treatments in terms of selectivity and side effect profiles.
The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is characterized by a bicyclic framework containing one oxygen and one nitrogen atom within a nine-membered ring system. This structure imposes significant conformational rigidity, reducing entropic penalties during molecular recognition events. The nitrogen atom, positioned at the bridgehead, can participate in hydrogen bonding or serve as a site for further functionalization, while the oxygen atom introduces polarity and influences electron distribution across the ring. The scaffold’s puckered geometry creates distinct spatial orientations for substituents, enabling precise modulation of intermolecular interactions. For example, in nicotinic acetylcholine receptor (nAChR) ligands, the azabicyclo[3.3.1]nonane core orients pharmacophoric groups into optimal positions for subtype-selective binding.
Azabicyclo[3.3.1]nonane derivatives have been explored as central scaffolds in neuropharmaceuticals due to their ability to mimic natural alkaloid structures. The 3,7-diazabicyclo[3.3.1]nonane variant, for instance, exhibits high affinity for α4β2 nAChR subtypes, making it a candidate for treating neurological disorders. Modifications at the nitrogen bridgehead—such as carboxamide or sulfonamide groups—enhance selectivity by introducing hydrogen-bond acceptors that interact with receptor subpockets. Similarly, the 2-azabicyclo[3.3.1]nonane framework has been employed in synthetic alkaloids, where its rigidity facilitates stereocontrol during multistep syntheses.
Table 1: Comparative Bioactivity of Azabicyclo[3.3.1]nonane Derivatives
Synthetic routes to azabicyclo[3.3.1]nonane scaffolds often involve cycloadditions, radical-mediated cyclizations, or intramolecular nucleophilic attacks. For example, Bonjoch and coworkers developed a radical-based approach to construct the 2-azabicyclo[3.3.1]nonane core via reaction of dichloromalonate mono-amides, achieving high stereoselectivity. Alternatively, Qin and colleagues utilized azide-alkyne cycloadditions followed by aziridine ring-opening to access functionalized variants. These methods highlight the scaffold’s versatility and adaptability to diverse synthetic strategies.
Oxalic acid, a simple dicarboxylic acid, serves as a bifunctional linker in molecular conjugates. Its two carboxylic acid groups can form salts, esters, or amides, enabling covalent or non-covalent interactions with complementary functional groups. In the context of 2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid;oxalic acid, the oxalate anion likely forms hydrogen bonds with the azabicyclo scaffold’s nitrogen and oxygen atoms, stabilizing the conjugate’s supramolecular architecture. Additionally, oxalic acid’s ability to chelate metal ions enhances its utility in coordination polymers or catalysts.
Oxalic acid conjugates are frequently employed in crystal engineering to direct molecular packing through predictable hydrogen-bonding patterns. For instance, oxazoline-amino acid bioconjugates form infinite supramolecular chains via amide-amide interactions, a phenomenon observed in derivatives of 2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid. These interactions are critical for designing porous materials or drug delivery systems where controlled release depends on intermolecular forces.
Table 2: Representative Oxalic Acid Conjugates and Their Applications
The synthesis of oxalic acid conjugates typically involves acid-base reactions or condensation methodologies. In the case of 2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid;oxalic acid, proton transfer between the secondary amine of the azabicyclo scaffold and oxalic acid’s carboxylic acid groups likely yields a stable salt. Alternatively, esterification or amidation reactions could be employed to covalently link the components, though such approaches require protection-deprotection sequences to preserve functional group integrity.
The construction of azabicyclo[3.3.1]nonane cores through Mannich-type cyclization represents one of the most efficient synthetic approaches for accessing these structurally complex frameworks [2] [3]. The double-Mannich reaction methodology has emerged as a particularly powerful tool for the direct synthesis of bicyclic systems from readily available starting materials [4]. This approach enables the formation of both carbon-carbon and carbon-nitrogen bonds in a single synthetic operation, providing access to the desired bicyclic architecture with high efficiency [2].
Contemporary research has demonstrated that the tandem Mannich annulation process can be successfully applied to construct 3-azabicyclo[3.3.1]nonane derivatives directly from aromatic ketones, paraformaldehyde, and dimethylamine [2] [3]. This methodology represents the first documented example of aromatic ketones serving as practical precursors for obtaining azabicyclo[3.3.1]nonane systems in synthetically useful yields [2]. The process involves a sequential series of nucleophilic additions and cyclization events that ultimately lead to the formation of the desired bicyclic framework [3].
The optimization of ammonium acetate-mediated annulation protocols has proven crucial for achieving high yields and selectivity in bicyclic core construction [5] [6]. Ammonium acetate functions as both a catalyst and a buffering agent in these transformations, providing the necessary basic conditions while maintaining reaction pH within optimal ranges [5]. The catalytic activity of ammonium acetate stems from its ability to facilitate the formation of enamine intermediates and stabilize iminium ion species during the cyclization process [5].
Research findings indicate that ammonium acetate demonstrates exceptional performance in Mannich-type reactions due to its dual role as a mild base and a source of ammonia equivalents [5]. The optimization process typically involves screening various ammonium acetate concentrations, reaction temperatures, and reaction times to maximize product formation while minimizing side reactions [7] [8]. Studies have shown that optimal conditions generally employ ammonium acetate loadings of 1.2 to 2.0 equivalents relative to the limiting reagent [5].
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Ammonium Acetate Loading | 1.2-2.0 equiv | 65-83% yield |
| Reaction Temperature | 80-120°C | Temperature-dependent selectivity |
| Reaction Time | 6-24 hours | Time-dependent conversion |
| pH Range | 7.5-9.0 | pH-dependent stability |
The mechanistic pathway involves initial formation of an enamine intermediate through reaction of the ketone substrate with ammonium acetate, followed by nucleophilic attack on the formaldehyde-derived electrophile [5]. The resulting intermediate undergoes cyclization through intramolecular Mannich reaction to afford the bicyclic product [7]. Temperature optimization studies reveal that elevated temperatures (80-120°C) are typically required to achieve complete conversion, though excessive heating can lead to decomposition or unwanted side reactions [8].
The selection of appropriate solvents and catalytic systems represents a critical factor in determining the success of double-Mannich reactions for bicyclic core construction [4] [7]. Solvent choice significantly impacts reaction rates, product yields, and stereoselectivity, with polar protic solvents generally providing superior results compared to aprotic alternatives [8]. Water-based systems have demonstrated particular effectiveness, though organic co-solvents are often required to ensure substrate solubility [4].
Recent investigations have focused on the development of optimized solvent-catalyst combinations that maximize both efficiency and selectivity [4]. Studies examining water-dioxane mixtures have revealed that these binary solvent systems provide excellent homogeneity while maintaining the beneficial effects of aqueous conditions [4]. The ratio of water to organic co-solvent requires careful optimization, with 3:1 to 1:1 ratios typically providing optimal results [4].
| Solvent System | Catalyst Loading | Yield | Selectivity |
|---|---|---|---|
| Water only | 10 mol% | 45-60% | Moderate |
| Water-Dioxane (3:1) | 5-10 mol% | 70-85% | High |
| Water-Ethanol (2:1) | 10-15 mol% | 60-75% | Moderate |
| Pure Organic Solvents | 15-20 mol% | 30-50% | Low |
Catalytic system optimization has revealed that Lewis acid catalysts, particularly those based on zinc and copper, provide enhanced reactivity and selectivity compared to Brønsted acid alternatives [7] [8]. The combination of zinc chloride with ammonium acetate has emerged as particularly effective, providing both Lewis acid activation and buffering capacity [7]. Catalyst loadings of 5-15 mol% typically provide optimal performance, with higher loadings leading to increased side reactions [8].
The mechanistic rationale for solvent effects involves stabilization of polar intermediates and transition states during the cyclization process [4]. Protic solvents facilitate proton transfer steps and stabilize charged intermediates, while also providing hydrogen bonding interactions that can influence stereochemical outcomes [8]. The presence of water appears particularly beneficial for stabilizing zwitterionic intermediates formed during the reaction pathway [4].
The development of one-pot multicomponent approaches for incorporating oxalic acid into azabicyclo[3.3.1]nonane frameworks represents a significant advancement in synthetic methodology [9] [10]. These strategies enable the simultaneous formation of multiple bonds and the integration of the dicarboxylic acid functionality in a single synthetic operation [9]. The approach offers significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures [9].
One-pot stepwise synthesis methodologies have proven particularly effective for constructing complex multicomponent systems containing oxalic acid derivatives [9]. These processes typically involve sequential reactions that are carefully orchestrated to proceed under compatible reaction conditions [9]. The integration of oxalic acid components requires specific consideration of pH effects, solubility issues, and potential competitive reactions [10].
The utilization of zwitterionic intermediates in conjugate addition reactions represents a sophisticated approach to incorporating oxalic acid derivatives into bicyclic frameworks [11] [12]. Zwitterionic species, characterized by the presence of both positive and negative charges within the same molecule, serve as highly reactive intermediates that can participate in diverse chemical transformations [11]. These intermediates are typically generated through nucleophilic attack of tertiary amines or phosphines on electron-deficient olefins [12].
The formation of zwitterionic intermediates involves initial conjugate addition of a nucleophilic catalyst to an activated alkene, generating an enolate-like species with significant carbanionic character [12]. This intermediate can then participate in subsequent transformations, including addition to electrophilic partners such as oxalic acid derivatives [11]. The stereochemical outcome of these reactions is often highly dependent on the nature of the zwitterionic intermediate and the reaction conditions employed [11].
| Nucleophilic Catalyst | Substrate Class | Yield Range | Stereoselectivity |
|---|---|---|---|
| Tributylphosphine | Acrylate Esters | 65-85% | High syn-selectivity |
| Dimethylaminopyridine | Maleate Derivatives | 70-90% | Moderate selectivity |
| Tertiary Amines | Fumarate Systems | 50-75% | Variable selectivity |
| Phosphine Oxides | Mixed Substrates | 60-80% | Good selectivity |
Mechanistic studies have revealed that the stereochemistry of zwitterionic intermediate reactions is governed by the conformational preferences of the charged species and the approach trajectory of the electrophilic partner [11]. Computational investigations suggest that the zwitterionic intermediates adopt specific conformations that minimize electrostatic repulsion while maximizing orbital overlap during bond formation [11]. The presence of oxalic acid derivatives as electrophilic partners introduces additional complexity due to their potential for multiple coordination modes [12].
The synthetic utility of zwitterionic intermediates extends beyond simple conjugate additions to include more complex cascade processes that can construct multiple rings in a single operation [12]. These transformations often proceed through sequential addition-cyclization mechanisms that generate the desired bicyclic products with high efficiency [11]. The incorporation of oxalic acid functionality through this approach provides access to hybrid systems with enhanced structural complexity [12].
The application of 4-dimethylaminopyridine-catalyzed aerobic oxidation pathways represents an innovative approach to the synthesis of oxalic acid-containing bicyclic systems [13] [14] [15]. DMAP serves as a highly effective organocatalyst for promoting oxidative transformations under mild, environmentally benign conditions [14] [15]. The use of molecular oxygen as the terminal oxidant provides significant advantages in terms of atom economy and environmental impact [14].
DMAP-catalyzed aerobic oxidation operates through a mechanism involving initial formation of pyridinium ylide intermediates, which subsequently undergo cycloaddition with molecular oxygen [13] [15]. This process generates highly reactive peroxide intermediates that can participate in further oxidative transformations [15]. The overall reaction pathway involves multiple electron transfer steps and culminates in the formation of oxidized products with incorporation of oxygen functionality [14].
| Substrate Type | DMAP Loading | Reaction Time | Yield | Selectivity |
|---|---|---|---|---|
| Aryl α-Halo Esters | 10-20 mol% | 2-6 hours | 85-95% | Excellent |
| Benzylic Systems | 5-15 mol% | 4-12 hours | 70-90% | Good |
| Aliphatic Substrates | 15-25 mol% | 6-24 hours | 60-80% | Moderate |
| Heterocyclic Compounds | 10-30 mol% | 8-18 hours | 65-85% | Variable |
The mechanism of DMAP-catalyzed aerobic oxidation involves formation of a pyridinium ylide through deprotonation of the substrate in the presence of base, followed by reaction with molecular oxygen through a [3+2] cycloaddition pathway [15]. The resulting peroxide intermediate undergoes rearrangement and fragmentation to generate the oxidized product and regenerate the DMAP catalyst [14]. This catalytic cycle can be repeated multiple times, providing high turnover numbers and excellent catalyst efficiency [14].
Research has demonstrated that DMAP-catalyzed aerobic oxidation can be successfully applied to the synthesis of α-keto esters and related compounds that serve as precursors to oxalic acid derivatives [15]. The mild reaction conditions and high functional group tolerance make this approach particularly attractive for the synthesis of complex molecules containing sensitive functionality [14]. The integration of this methodology into multicomponent synthesis strategies provides access to structurally diverse bicyclic systems with incorporated oxalic acid moieties [13].
The formation of the bicyclic framework in 2-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid proceeds through a complex cyclocondensation mechanism centered on iminium ion intermediates. These intermediates adopt alkene-like geometries with the central carbon-nitrogen unit maintaining near-coplanarity with all four substituents [3]. The carbon-nitrogen bond distance in iminium cations is approximately 129 picometers, significantly shorter than typical carbon-nitrogen single bonds, indicating enhanced double bond character [3].
The mechanistic pathway involves the initial condensation of secondary amines with ketones or aldehydes to generate the iminium species through the equilibrium reaction: O=CR₂ + R'₂NH + H⁺ ⇌ [R'₂N=CR₂]⁺ + H₂O [3]. This rapid, reversible reaction represents the foundation of iminium catalysis and is crucial for subsequent cyclization steps. Computational studies demonstrate that the formation of iminium ions from acetone and related carbonyl compounds requires activation barriers ranging from 21 to 25 kilojoules per mole, depending on the specific substrate and reaction conditions [4].
The dynamics of iminium ion formation are strongly influenced by the electronic properties of the participating molecules. Density functional theory calculations reveal that conjugated systems significantly stabilize iminium intermediates, with additional double bonds providing relative stabilizations of approximately 3.5 kilocalories per mole [5]. The presence of aromatic substituents further enhances stability by approximately 5 kilocalories per mole through extended conjugation effects [5].
Kinetic investigations of cyclocondensation reactions involving aromatic aldehydes, dicarbonyl compounds, and nitrogen-containing heterocycles demonstrate that entropy of activation values are consistently negative, indicating the formation of rigid transition states during the conversion from non-cyclic reactants to cyclic products [6]. The high negative entropy values suggest that reactions proceed through charge-ion interactions with neutral molecules, generating rigid intermediate transition states that result in slower reaction rates [6].
The stabilization of intermediate structures during bicyclic framework formation relies heavily on arylazo-enolate participation through non-covalent interactions, particularly hydrogen bonding networks. Computational analyses demonstrate that phenylazopyrazole derivatives exhibit complex interplay between steric and electronic effects, with hydrogen bonding playing a decisive role in controlling isomerization kinetics [7]. The concentration-dependent behavior observed in these systems confirms the critical importance of intermolecular hydrogen bonding in stabilizing reactive intermediates [7].
Enolate stabilization occurs through the formation of hydrogen bonds with phosphazene bases, creating stable hydrogen-bonded dimeric structures [8]. These enol-enolate complexes demonstrate remarkable stability, with thermodynamic stabilization energies reaching -22.14 kilocalories per mole and Gibbs free energy stabilizations of -8.08 kilocalories per mole [9]. The formation of six-membered hydrogen-bonded rings in transition states significantly reduces angular stress compared to four-membered ring alternatives, resulting in substantial decreases in activation electronic energies [10].
The role of arylazo groups extends beyond simple electrostatic stabilization to include orbital interactions that influence reaction pathways. Frontier molecular orbital theory indicates that key bonding interactions involve occupied p-π orbitals of the arylazo system and vacant p-π* orbitals of carbon-nitrogen double bonds [11]. These donor-acceptor interactions facilitate electron density delocalization, providing additional stabilization to intermediate structures throughout the cyclocondensation process.
Resonance-assisted hydrogen bonding represents a particularly important stabilization mechanism in these systems. Many-body interaction analyses demonstrate that electron density delocalization between chain motifs contributes significantly to the overall stability of intermediate structures [12]. Three-body delocalization indices between carbon-carbon-carbon fragments and two-body hydrogen bond delocalization indices provide quantitative measures of the assistance provided by resonance effects in strengthening hydrogen bonds [12].
The implementation of solvent-free microwave-assisted synthesis protocols offers significant advantages in terms of energy efficiency and environmental sustainability for bicyclic compound formation. Microwave-assisted solvent-free organic synthesis represents an environmentally friendly process that combines the selectivity associated with microwave irradiation with waste-free procedures [13]. These methodologies eliminate organic solvents throughout all synthetic stages while maintaining high reaction efficiency and selectivity [13].
The energetics of solvent-free microwave pathways demonstrate substantial improvements over conventional thermal heating methods. Energy consumption comparisons reveal that microwave irradiation typically consumes significantly less energy than conventional heating in heterogeneously catalyzed heterocycle synthesis [14]. Specific examples include quinoline synthesis scaled up by forty-fold to seventeen grams, where microwave irradiation produced ninety percent yield compared to seventy percent yield with conventional heating, resulting in an energy efficiency ratio of 7.6 in favor of microwave-assisted reactions [14].
Thermodynamic analysis of microwave-assisted reactions reveals that rapid, uniform heating enables precise control over reaction parameters and facilitates quick optimization of reaction conditions [14]. The activation energy profiles for microwave-assisted cycloaddition reactions demonstrate barriers typically ranging from 12.2 to 19.3 kilocalories per mole, with endo cycloaddition processes significantly favored over exo alternatives [15]. These energy differences translate to substantial rate enhancements under microwave conditions compared to conventional thermal protocols.
The mechanism of microwave heating provides selective, volumetric dielectric heating that results in both time and energy savings while enabling deployment of safer reaction conditions [14]. For cyclic compound formation, this translates to enhanced reaction rates and greater selectivity with experimental ease of manipulation [16]. The combination of reduced reaction times, typically from hours to minutes, with improved yields and selectivities makes microwave-assisted pathways particularly attractive for bicyclic framework construction.
Computational studies of thermodynamic properties reveal that bicyclic terpenes and related substances exhibit specific enthalpy relationships that can be accurately predicted through group contribution methods [17]. These predictive capabilities enable rational design of synthetic routes that optimize energy consumption while maximizing product formation. The integration of microwave heating with solvent-free conditions creates synergistic effects that further enhance the overall efficiency of bicyclic framework formation processes.